4-Methylthiophenyl-(3-thienyl)methanol
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Overview
Description
4-Methylthiophenyl-(3-thienyl)methanol is an organic compound with the molecular formula C12H12OS2. It is a member of the thiophene family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis. The compound features a thiophene ring substituted with a methyl group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylthiophenyl-(3-thienyl)methanol typically involves the reaction of 4-methylthiophenol with 3-thiophenecarboxaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the thiolate anion formed from 4-methylthiophenol attacks the carbonyl carbon of 3-thiophenecarboxaldehyde, followed by protonation to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4-Methylthiophenyl-(3-thienyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: 4-Methylthiophenyl-(3-thienyl)carboxylic acid
Reduction: 4-Methylthiophenyl-(3-thienyl)methanethiol
Substitution: Halogenated or nitrated derivatives of the thiophene ring
Scientific Research Applications
4-Methylthiophenyl-(3-thienyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and conductive polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 4-Methylthiophenyl-(3-thienyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to its observed antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, which is a simple five-membered ring containing sulfur.
4-Methylthiophenol: A precursor in the synthesis of 4-Methylthiophenyl-(3-thienyl)methanol.
3-Thiophenecarboxaldehyde: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in the synthesis of more complex thiophene derivatives with tailored functionalities for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(4-methylsulfanylphenyl)-thiophen-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS2/c1-14-11-4-2-9(3-5-11)12(13)10-6-7-15-8-10/h2-8,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZLSTHJYKLNJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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